molecular formula C12H11NO3 B1356764 ethyl 3-formyl-1H-indole-7-carboxylate CAS No. 927181-98-4

ethyl 3-formyl-1H-indole-7-carboxylate

Cat. No. B1356764
CAS RN: 927181-98-4
M. Wt: 217.22 g/mol
InChI Key: XUTDEDCNVFAAEQ-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indole-7-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It is a useful research chemical . The non-H atoms of the molecule are nearly coplanar .


Synthesis Analysis

The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate and its derivatives have been key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of ethyl 3-formyl-1H-indole-7-carboxylate is characterized by two intramolecular C—H⋯O hydrogen bonds. Pairs of the molecules are linked into centrosymmetric dimers via intermolecular C—H⋯π interactions. The dimers are stacked along the a axis with weak π–π interactions .


Chemical Reactions Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They are important types of molecules and natural products and play a main role in cell biology .


Physical And Chemical Properties Analysis

Ethyl 3-formyl-1H-indole-7-carboxylate has a molecular weight of 217.22 g/mol . It has a density of 1.293 and a boiling point of 411.1ºC at 760 mmHg .

Scientific Research Applications

Antimycobacterial Activity

Indole derivatives, including ethyl 3-formyl-1H-indole-7-carboxylate, have been synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth . The compounds were active against multidrug-resistant strains, without cross-resistance with first-line drugs .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They have attracted increasing attention in recent years due to their various biologically vital properties .

Treatment of Microbes

Indole derivatives have also been used in the treatment of microbes . Their application in this field is part of the broader use of these compounds in combating different types of disorders in the human body .

Aldose Reductase Inhibitors

Some indole derivatives have been evaluated as aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the glucose metabolism, and its inhibition can be beneficial in the treatment of complications of diabetes .

Aldehyde Reductase Inhibitors

In addition to ALR2, indole derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . ALR1 is another enzyme involved in the glucose metabolism, and its inhibition can also be beneficial in the treatment of complications of diabetes .

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . The molecular docking studies of these compounds have been performed, indicating the potential of indole derivatives in the treatment of HIV .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their diverse pharmacological activities. They show various biologically vital properties and have potential as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives have attracted the attention of the chemical community .

properties

IUPAC Name

ethyl 3-formyl-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTDEDCNVFAAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591638
Record name Ethyl 3-formyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-formyl-1H-indole-7-carboxylate

CAS RN

927181-98-4
Record name Ethyl 3-formyl-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927181-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-formyl-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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